

# Technical Guide: Ethyl 2-(2,6-dichlorophenyl)acetate

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## Compound of Interest

Compound Name: Ethyl 2-(2,6-dichlorophenyl)acetate

Cat. No.: B2472086

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## Introduction

**Ethyl 2-(2,6-dichlorophenyl)acetate** is a halogenated aromatic carboxylic acid ester. Its chemical structure and properties make it a subject of interest in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and its role as a key intermediate in the synthesis of the pharmaceutical agent Guanfacine.

## Chemical Identity and Physical Properties

This section summarizes the key identifiers and physicochemical properties of **Ethyl 2-(2,6-dichlorophenyl)acetate**.

## Identifiers and Molecular Details

Parameter	Value	Reference(s)
IUPAC Name	ethyl 2-(2,6-dichlorophenyl)acetate	[1]
Synonyms	(2,6-Dichlorophenyl)acetic acid ethyl ester, Ethyl 2,6-Dichlorobenzeneacetate, Guanfacine Impurity 6	[1]
CAS Number	90793-64-9	[2]
Molecular Formula	C <sub>10</sub> H <sub>10</sub> Cl <sub>2</sub> O <sub>2</sub>	[1]
Molecular Weight	233.09 g/mol	[1]
Canonical SMILES	CCOC(=O)CC1=C(C=CC=C1Cl)Cl	[1]
InChI Key	XIIULTZDJYYIKR-UHFFFAOYSA-N	[1]

## Physical Properties

Property	Value	Reference(s)
Physical Form	Solid, Low Melting Solid	[2]
Melting Point	>33.0°C	[3]
Boiling Point	Data not available	
Solubility	Chloroform (Slightly), Ethyl Acetate (Sparingly)	[3]

## Synthesis

The primary route for the synthesis of **Ethyl 2-(2,6-dichlorophenyl)acetate** is the Fischer esterification of its corresponding carboxylic acid, 2,6-dichlorophenylacetic acid, with ethanol in the presence of an acid catalyst.

## Synthesis of Precursor: 2,6-Dichlorophenylacetic Acid

Several methods for the synthesis of 2,6-dichlorophenylacetic acid have been reported. One common method involves the chlorination of 2,6-dichlorotoluene to yield 2,6-dichlorobenzyl chloride, followed by reaction with potassium cyanide to form 2,6-dichlorobenzyl cyanide, which is then hydrolyzed to the desired carboxylic acid.<sup>[4]</sup>

## Experimental Protocol: Fischer Esterification

The following is a generalized experimental protocol for the Fischer esterification of 2,6-dichlorophenylacetic acid to yield **Ethyl 2-(2,6-dichlorophenyl)acetate**.

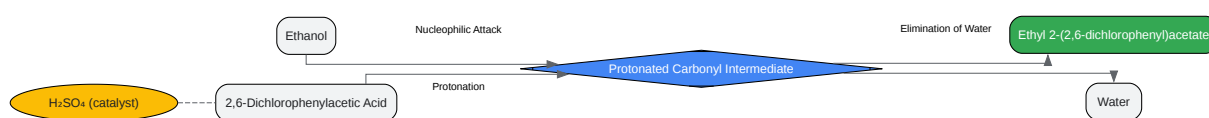
Materials:

- 2,6-Dichlorophenylacetic acid
- Absolute Ethanol
- Concentrated Sulfuric Acid (or other suitable acid catalyst)
- Sodium Bicarbonate (saturated aqueous solution)
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous Magnesium Sulfate
- Ethyl Acetate
- Hexane

Procedure:

- To a solution of 2,6-dichlorophenylacetic acid in a large excess of absolute ethanol, cautiously add a catalytic amount of concentrated sulfuric acid.
- Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

- Upon completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
- Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- The crude ester can be purified by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.[5]



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**Figure 1:** Fischer Esterification Workflow

## Spectroscopic Data (Predicted)

As experimental spectra for **Ethyl 2-(2,6-dichlorophenyl)acetate** are not readily available in the public domain, the following are predicted characteristic signals based on its structure.

<sup>1</sup> H NMR	Predicted Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~1.25	Triplet	3H	-O-CH <sub>2</sub> -CH <sub>3</sub>	
~4.20	Quartet	2H	-O-CH <sub>2</sub> -CH <sub>3</sub>	
~4.00	Singlet	2H	Ar-CH <sub>2</sub> -C=O	
7.20 - 7.40	Multiplet	3H	Aromatic Protons	

<sup>13</sup> C NMR	Predicted Chemical Shift (ppm)	Assignment
~14	-O-CH <sub>2</sub> -CH <sub>3</sub>	
~61	-O-CH <sub>2</sub> -CH <sub>3</sub>	
~40	Ar-CH <sub>2</sub> -C=O	
~128 - 135	Aromatic Carbons	
~170	C=O	

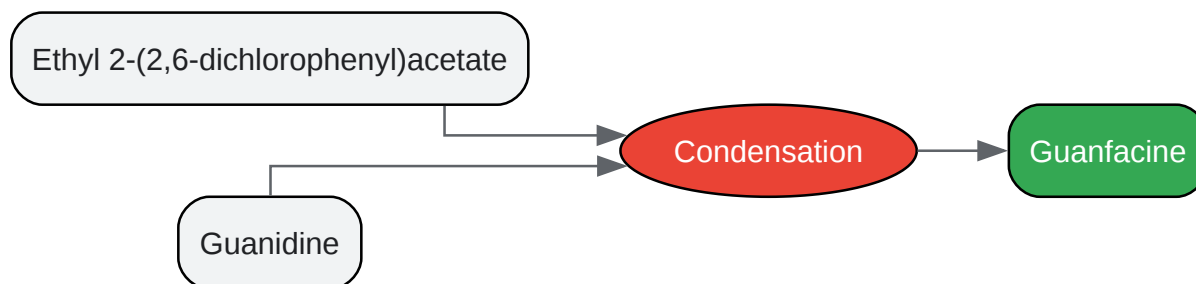
IR Spectroscopy	Predicted Wavenumber (cm <sup>-1</sup> )	Functional Group
~1735	C=O (Ester) Stretch	
~1200	C-O (Ester) Stretch	
~3000	C-H (Aromatic and Aliphatic) Stretch	
~750 - 800	C-Cl Stretch	

Mass Spectrometry	Predicted m/z	Fragment
232/234/236	[M] <sup>+</sup> (Isotopic pattern for 2 Cl atoms)	
187/189/191	[M - OCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>	
159/161	[M - COOCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>	

## Role in Drug Development: Synthesis of Guanfacine

**Ethyl 2-(2,6-dichlorophenyl)acetate** is a crucial intermediate in the synthesis of Guanfacine, a selective alpha-2A adrenergic receptor agonist used for the treatment of hypertension and attention deficit hyperactivity disorder (ADHD).<sup>[6]</sup><sup>[7]</sup>

The synthesis involves the condensation of **Ethyl 2-(2,6-dichlorophenyl)acetate** with guanidine to form Guanfacine.



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**Figure 2:** Role in Guanfacine Synthesis

## Biological Activity

Currently, there is no publicly available data to suggest that **Ethyl 2-(2,6-dichlorophenyl)acetate** possesses significant biological activity itself. Its primary role in the context of drug development is as a synthetic intermediate for the construction of the active pharmaceutical ingredient, Guanfacine.

## Conclusion

**Ethyl 2-(2,6-dichlorophenyl)acetate** is a well-defined chemical entity with established physical and chemical properties. While detailed experimental spectroscopic data is not widely published, its characteristics can be reliably predicted. The compound's significance lies in its role as a key building block in the synthesis of the commercially important drug, Guanfacine. This guide provides a foundational understanding for researchers and professionals working in the fields of organic synthesis and drug development.

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## References

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